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Compound of Interest

Compound Name: 1,2,4-Triazine, 5-phenyl-

Cat. No.: B15482871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of the 5-

phenyl-1,2,4-triazine scaffold in medicinal chemistry. This versatile heterocyclic core has been

extensively explored for the development of novel therapeutic agents targeting a range of

diseases, including cancer, neurological disorders, and inflammatory conditions. The following

sections detail the key biological activities, present quantitative data for representative

compounds, provide detailed experimental protocols for their synthesis and evaluation, and

visualize the associated signaling pathways.

Anticancer Activity
The 5-phenyl-1,2,4-triazine moiety is a prominent feature in a variety of compounds

demonstrating potent anticancer activity. These derivatives have been shown to exert their

effects through the inhibition of key enzymes involved in cancer progression, such as Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), and by inducing apoptosis in cancer cells.
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Compound ID Target/Cell Line Activity (IC₅₀/Ki) Reference

Compound 1 VEGFR-2 Kinase IC₅₀ = 0.02 µM

Compound 2
MCF-7 (Breast

Cancer)
IC₅₀ = 5.85 µM [1]

Compound 3
HCT-116 (Colon

Cancer)
IC₅₀ = 3.64 µM [1]

Compound 4 K-562 (Leukemia) Not specified [2]

Compound 5 A549 (Lung Cancer) Not specified [3]

Compound 6b
HCT-116 (Colon

Cancer)

Significantly greater

cytotoxic effect than

other tested

compounds

[4]

Compound 7c
MCF-7 (Breast

Cancer)

Potent anticancer

activity
[5]

Compound 11
SW620 (Colorectal

Cancer)
IC₅₀ = 5.85 µM [1]

Signaling Pathway: VEGFR-2 Inhibition
5-phenyl-1,2,4-triazine derivatives have been identified as inhibitors of VEGFR-2, a key

mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth

and metastasis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these

compounds inhibit its autophosphorylation and the subsequent downstream signaling cascades

that promote endothelial cell proliferation, migration, and survival.
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VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols
Synthesis of 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one (Anticancer

Precursor)[4]

Fusion Reaction: Take 0.01 mole of N-benzoyl glycine and 0.01 mole of thiosemicarbazide in

a 100 mL round-bottom flask.

Heat the mixture on a hot plate at 130-140°C for 1-1.5 hours.

Reflux: Add 30 mL of methanol to the reaction mixture and reflux for 3 hours.

Isolation: Cool the reaction mixture. The solid product will precipitate.

Filter the solid, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain the pure compound.

In Vitro Anticancer Activity Assay (MTT Assay)[1]

Cell Seeding: Seed cancer cells (e.g., SW620, HCT-116) in a 96-well plate at a density of 5 x

10³ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-1,2,4-

triazine derivatives and incubate for 48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that

inhibits 50% of cell growth.

Antidepressant Activity
Derivatives of 5-phenyl-1,2,4-triazine have been investigated as potential antidepressant

agents, primarily through their inhibitory activity against monoamine oxidase A (MAO-A). MAO-

A is a key enzyme responsible for the degradation of neurotransmitters such as serotonin,

norepinephrine, and dopamine, which are implicated in the pathophysiology of depression.

Quantitative Data: MAO-A Inhibition
Compound ID Target Activity (IC₅₀) Reference

Compound R:5 MAO-A 0.12 µM [6]

Compound R:9 MAO-A 0.30 µM [6]

Signaling Pathway: MAO-A Inhibition
By inhibiting MAO-A, 5-phenyl-1,2,4-triazine derivatives increase the levels of monoamine

neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating

depressive symptoms.
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Mechanism of MAO-A Inhibition.

Experimental Protocols
General Synthesis of Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides[6]

Starting Material: Begin with 5,6-diphenyl-1,2,4-triazin-3-amine.
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Acylation: React the starting amine with a substituted benzoyl chloride in the presence of a

base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or

THF).

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water and extract the product with an

organic solvent.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

MAO-A Inhibition Assay[7][8]

Enzyme Preparation: Use a source of MAO-A, such as rat brain mitochondria or recombinant

human MAO-A.

Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a

specified time (e.g., 15 minutes) at 37°C in a suitable buffer (e.g., potassium phosphate

buffer, pH 7.4).

Substrate Addition: Initiate the reaction by adding a substrate for MAO-A, such as

kynuramine or p-tyramine.

Reaction Termination: Stop the reaction after a defined period (e.g., 20-30 minutes) by

adding a stop solution (e.g., perchloric acid).

Product Detection: Measure the formation of the product. For kynuramine, the product (4-

hydroxyquinoline) can be measured fluorometrically. For p-tyramine, the production of H₂O₂

can be coupled to a fluorescent probe.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC₅₀ value.

Adenosine A₂A Receptor Antagonism
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5-Phenyl-1,2,4-triazine derivatives have emerged as potent and selective antagonists of the

adenosine A₂A receptor.[9][10] This G-protein coupled receptor is a promising target for the

treatment of Parkinson's disease and other neurodegenerative disorders. Antagonism of the

A₂A receptor can potentiate dopaminergic neurotransmission in the brain.

Quantitative Data: Adenosine A₂A Receptor Antagonism
Compound ID Target Activity (pKi) Reference

Compound 1 (4a)
Adenosine A₂A

Receptor
6.93 [9]

Compound 4g
Adenosine A₂A

Receptor
8.12 [9]

Compound 4k
Adenosine A₂A

Receptor
8.51 [9]

Signaling Pathway: Adenosine A₂A Receptor
Antagonism
In the basal ganglia, adenosine A₂A receptors are co-localized with dopamine D₂ receptors on

striatopallidal medium spiny neurons. Activation of A₂A receptors by adenosine inhibits D₂

receptor function. By blocking the A₂A receptor, 5-phenyl-1,2,4-triazine antagonists can

disinhibit D₂ receptor signaling, leading to improved motor control in conditions like Parkinson's

disease.
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Adenosine A₂A Receptor Antagonism.

Experimental Protocols
Synthesis of 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (4g)[9][10]

Bromination: Treat 5-phenyl-1,2,4-triazin-3-amine with N-bromosuccinimide (NBS) in

dimethylformamide (DMF) to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

Suzuki Coupling: In a sealed vessel, combine 6-bromo-5-phenyl-1,2,4-triazin-3-amine, 2,6-

dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and potassium carbonate in

a mixture of dioxane and water.

Catalyst Addition: Degas the mixture and add tetrakis(triphenylphosphine)palladium(0) as a

catalyst.

Heating: Stir the reaction mixture at 150°C for 2 hours.
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Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl

acetate. Dry the combined organic extracts over sodium sulfate, concentrate, and purify the

crude product by flash chromatography.

Adenosine A₂A Receptor Binding Assay[11][12]

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human adenosine A₂A receptor (e.g., HEK293 cells).

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

Radioligand: Use a suitable radioligand, such as [³H]CGS21680 or [³H]ZM241385.

Competition Assay: Incubate the cell membranes with a fixed concentration of the

radioligand and varying concentrations of the test compound.

Incubation: Incubate the mixture at room temperature for a sufficient time to reach

equilibrium (e.g., 60-120 minutes).

Filtration: Separate the bound and free radioligand by rapid vacuum filtration through glass

fiber filters.

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the Ki value of the test compound from the competition binding

curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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